Acetone-13C3

Description

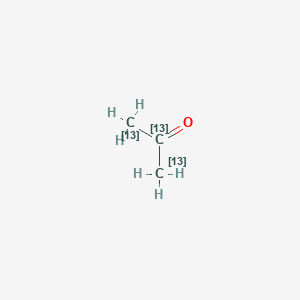

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465668 | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93628-01-4 | |

| Record name | 2-Propanone-1,2,3-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetone-13C3 chemical properties and CAS 93628-01-4

An In-Depth Technical Guide to Acetone-¹³C₃ (CAS 93628-01-4): Properties, Applications, and Methodologies for Advanced Research

Introduction

In the landscape of modern analytical chemistry and drug development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable Isotope Labeling (SIL) has emerged as a cornerstone technique that enables researchers to achieve these standards, particularly in mass spectrometry-based methods.[1][2] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), we can create an internal standard that is chemically identical to the analyte of interest but physically distinguishable by its mass.

This guide focuses on Acetone-¹³C₃ (CAS: 93628-01-4), a fully carbon-13 labeled isotopologue of acetone. Its primary and most critical application is serving as an ideal internal standard for the precise quantification of native acetone.[3] Because it shares the same physicochemical properties—such as polarity, volatility, and chromatographic retention time—with its unlabeled counterpart, it co-elutes and co-ionizes, perfectly compensating for variations during sample preparation and analysis. For researchers in drug development, metabolomics, and clinical diagnostics, Acetone-¹³C₃ is an indispensable tool for validating analytical methods and ensuring the integrity of quantitative data.

Section 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical standard is a thorough understanding of its identity and physical characteristics. Acetone-¹³C₃ is structurally identical to acetone, with the distinction that all three carbon atoms are the ¹³C isotope.

| Identifier | Value | Source |

| Chemical Name | 2-Propanone-1,2,3-¹³C₃ | [4][5] |

| IUPAC Name | (1,2,3-¹³C₃)propan-2-one | [4] |

| CAS Number | 93628-01-4 | [4][6] |

| Molecular Formula | ¹³C₃H₆O | [5][7] |

| SMILES | [13CH3]=O | |

| InChI Key | CSCPPACGZOOCGX-VMIGTVKRSA-N | [4] |

The physical properties of Acetone-¹³C₃ are virtually identical to those of natural acetone, a critical feature for its use as an internal standard. The slight increase in mass has a negligible effect on its bulk physical properties.

| Property | Value | Source |

| Molecular Weight | 61.06 g/mol | [6][7] |

| Exact Mass | 61.051929317 Da | [4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Form | Clear, colorless liquid | [5] |

| Boiling Point | 56 °C (lit.) | [8] |

| Melting Point | -94 °C (lit.) | [8] |

| Density | 0.832 g/mL at 25 °C | |

| Refractive Index | n20/D 1.359 (lit.) | [8] |

| Flash Point | -17 °C (1.4 °F) |

graph Acetone13C3_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; C2 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.3,0.75!"]; C3 [label="¹³C", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.3,0.75!"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"];

// Define invisible nodes for hydrogen positioning H1 [label="H", pos="-1.8,1.5!", shape=plaintext, fontcolor="#202124"]; H2 [label="H", pos="-1.8,0!", shape=plaintext, fontcolor="#202124"]; H3 [label="H", pos="-0.8,-0.2!", shape=plaintext, fontcolor="#202124"]; H4 [label="H", pos="1.8,1.5!", shape=plaintext, fontcolor="#202124"]; H5 [label="H", pos="1.8,0!", shape=plaintext, fontcolor="#202124"]; H6 [label="H", pos="0.8,-0.2!", shape=plaintext, fontcolor="#202124"];

// Define edges (bonds) C1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C1 -- O4 [len=1.0, style=double]; C3 -- H1; C3 -- H2; C3 -- H3; C2 -- H4; C2 -- H5; C2 -- H6; }

Section 2: Spectroscopic Profile

The analytical utility of Acetone-¹³C₃ is defined by its spectroscopic signature, which differentiates it from its unlabeled form.

-

Mass Spectrometry (MS): The most critical feature is its mass shift. With all three carbon atoms being ¹³C instead of ¹²C, its mass is 3 Daltons greater than that of unlabeled acetone. In mass spectrometry, this results in a distinct signal at M+3. This clear mass separation allows for simultaneous detection of both the analyte (native acetone) and the internal standard (Acetone-¹³C₃) without mutual interference, forming the basis of its application in isotope dilution assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹³C NMR spectrum, the chemical environment of all three carbon atoms is equivalent. However, unlike in unlabeled acetone where the methyl and carbonyl carbons give distinct signals, the uniform labeling in Acetone-¹³C₃ would result in a complex spectrum due to ¹³C-¹³C coupling. The carbonyl carbon would appear as a septet due to coupling with the six equivalent methyl protons (if not decoupled), and significant ¹³C-¹³C coupling would be observed. For practical use, referencing the known shifts of unlabeled acetone (~30.6 ppm for methyl carbons, ~206.7 ppm for the carbonyl carbon) is sufficient for identity confirmation.[9]

Section 3: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Expertise & Causality: Standard analytical methods often suffer from inaccuracies caused by sample loss during extraction, matrix effects suppressing instrument response, or injection volume variability. Isotope Dilution Mass Spectrometry (IDMS) is widely considered the gold standard for quantification because it elegantly circumvents these issues.[10][11] The core principle relies on the use of a stable isotope-labeled internal standard, like Acetone-¹³C₃, which behaves identically to the target analyte throughout the entire analytical process.

The self-validating workflow is as follows:

-

Spiking: A precisely known quantity of the "heavy" internal standard (Acetone-¹³C₃) is added to the sample containing an unknown quantity of the "light" native analyte (acetone) at the earliest possible stage of sample preparation.

-

Homogenization: The sample and standard are thoroughly mixed, ensuring that the heavy-to-light ratio is uniform throughout the sample. From this point forward, any sample loss will affect both the analyte and the standard equally, preserving their ratio.

-

Analysis: The sample is analyzed by a mass-selective detector (e.g., GC-MS or LC-MS/MS). The instrument is set to monitor the mass-to-charge ratio (m/z) of both the native analyte and the labeled standard.

-

Quantification: The concentration of the native analyte is calculated based on the measured ratio of the instrumental response of the analyte to that of the internal standard. This ratio is compared against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. Because the method relies on a ratio, it is inherently robust against variations in sample volume and instrument sensitivity.[12][13]

Section 4: Key Applications in Research and Development

-

Gold Standard Internal Standard: The primary application of Acetone-¹³C₃ is as an internal standard for the quantification of acetone. Acetone is a widely used industrial and laboratory solvent, and trace amounts may remain in pharmaceutical products.[14][15] Regulatory guidelines often require the quantification of such residual solvents. Using Acetone-¹³C₃ with methods like headspace GC-MS allows for highly accurate and defensible measurements of acetone residues in active pharmaceutical ingredients (APIs) and final drug products.[16]

-

Clinical and Environmental Monitoring: Acetone is a metabolic byproduct and can be a biomarker for certain metabolic conditions, such as ketoacidosis. Acetone-¹³C₃ enables the development of robust clinical assays for quantifying acetone levels in breath, blood, or urine. Similarly, it can be used to monitor acetone in environmental samples.

-

Tracer in Chemical Reactions: In specialized research, Acetone-¹³C₃ can be used to study reaction mechanisms. By tracking the incorporation of the ¹³C atoms into reaction products, chemists can elucidate complex chemical pathways. For example, it has been used to study isotopic exchange reactions.[17]

-

Synthetic Building Block: Acetone-¹³C₃ can serve as a labeled starting material for the synthesis of more complex ¹³C-labeled molecules, providing valuable tools for metabolic research and drug development.[6]

Section 5: Experimental Protocol: Quantification of Residual Acetone in a Pharmaceutical Excipient using Headspace GC-MS

This protocol provides a validated methodology for determining the concentration of acetone in a water-soluble powder (e.g., mannitol) using Acetone-¹³C₃ as an internal standard.

1. Reagents and Materials

-

Acetone-¹³C₃ (CAS 93628-01-4), ≥99 atom % ¹³C

-

Acetone, analytical standard grade

-

Deionized water, HPLC grade

-

Pharmaceutical excipient powder (the sample)

-

20 mL headspace vials with caps and septa

2. Preparation of Stock Solutions

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Acetone-¹³C₃ and dissolve in 10.0 mL of deionized water in a volumetric flask.

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of unlabeled acetone and dissolve in 10.0 mL of deionized water in a volumetric flask.

3. Preparation of Calibration Standards

-

Label seven 20 mL headspace vials as CAL-1 to CAL-7.

-

To each vial, add 1.0 g of the excipient powder (pre-screened to be free of acetone).

-

Add 50 µL of the IS Stock Solution (1000 µg/mL) to each vial. This results in a constant IS concentration of 50 µg per vial.

-

Using the Analyte Stock Solution, spike the vials to create a calibration curve. For example:

-

CAL-1 (Blank): Add 5 mL of water.

-

CAL-2 (1 µg/g): Add 5 µL of Analyte Stock.

-

CAL-3 (5 µg/g): Add 25 µL of Analyte Stock.

-

CAL-4 (10 µg/g): Add 50 µL of Analyte Stock.

-

CAL-5 (25 µg/g): Add 125 µL of Analyte Stock.

-

CAL-6 (50 µg/g): Add 250 µL of Analyte Stock.

-

CAL-7 (100 µg/g): Add 500 µL of Analyte Stock.

-

-

Add deionized water to each vial to bring the final volume to 5.0 mL. Immediately cap and crimp the vials.

4. Sample Preparation

-

Accurately weigh 1.0 g of the test excipient powder into a 20 mL headspace vial.

-

Add 50 µL of the IS Stock Solution (50 µg).

-

Add deionized water to a final volume of 5.0 mL. Immediately cap and crimp the vial. Prepare in triplicate.

5. Instrumental Analysis (Headspace GC-MS)

-

Headspace Autosampler Parameters:

-

Incubation Temperature: 80 °C

-

Incubation Time: 20 minutes

-

Syringe Temperature: 90 °C

-

Loop Filling Time: 0.2 minutes

-

Pressurization Time: 1 minute

-

-

GC-MS Parameters:

-

Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film)

-

Inlet Temperature: 220 °C (Split mode, 10:1)

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

-

MS Transfer Line: 250 °C

-

Ion Source: 230 °C (Electron Ionization, 70 eV)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte (Acetone): m/z 43 (quantifier), m/z 58 (qualifier)

-

Internal Standard (Acetone-¹³C₃): m/z 46 (quantifier), m/z 61 (qualifier)

-

-

6. Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of both acetone (m/z 43) and Acetone-¹³C₃ (m/z 46) in all calibrators and samples.

-

For each calibrator, calculate the Peak Area Ratio (PAR) = (Area of Acetone) / (Area of Acetone-¹³C₃).

-

Construct a calibration curve by plotting the PAR (y-axis) against the known concentration of acetone (x-axis). Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R² > 0.995).

-

For the unknown samples, calculate their PAR from the measured peak areas.

-

Calculate the concentration of acetone in the samples using the regression equation: Concentration (µg/g) = (PAR - c) / m.

Section 6: Safety, Handling, and Storage

Acetone-¹³C₃ shares the same hazards as unlabeled acetone. It is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[4][6]

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[18][19]

-

Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[18][20] Use explosion-proof electrical equipment.[21]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[21]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[19]

-

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials. Do not empty into drains.[20]

-

Conclusion

Acetone-¹³C₃ is more than just a labeled chemical; it is a critical enabling tool for achieving the highest level of accuracy in quantitative analysis. Its chemical and physical fidelity to its native counterpart makes it the ideal internal standard for Isotope Dilution Mass Spectrometry, a technique that provides a self-validating system for correcting analytical variability. For scientists and researchers in regulated environments like drug development, the proper use of standards like Acetone-¹³C₃ is fundamental to ensuring data integrity, meeting stringent regulatory requirements, and ultimately, advancing scientific discovery with confidence.

References

-

13C-Stable Isotope Labeling - UNT Research. University of North Texas. [Link]

-

Russo, P., & Conrads, T. P. (2017). Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM). Methods in Molecular Biology. [Link]

-

Quantitative mass spectrometry by isotope dilution and multiple reaction monitoring (MRM). SpringerLink. [Link]

-

Gauthier, P. P. G., et al. (2021). 13c isotope labelling to follow the flux of photorespiratory intermediates. Plants. [Link]

-

13C and 15N-Isotope Labeling. AlexoTech. [Link]

-

Acetone-13C3. PubChem, National Institutes of Health. [Link]

-

Isotope Dilution Mass Spectrometry. Physikalisch-Technische Bundesanstalt (PTB). [Link]

-

Hodgkinson, J. T., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

-

Cordes, T., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]

-

Vogt, F. S., & Butcher, D. J. (1998). Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS. Journal of Chemical Education. [Link]

-

Acetone-13C3 99 atom % 13C. MilliporeSigma. [Link]

-

ACETONE - SAFETY DATA SHEET. Manas Chemicals. [Link]

-

Safety Data Sheet for Acetone. ChemSupply Australia. [Link]

-

ACETONE (13C3, 99%). Eurisotop. [Link]

-

¹³C NMR DEPT (a–c) spectrum and ¹³C{H} (d) spectra of acetone... ResearchGate. [Link]

-

Ingrand, I., et al. (1998). Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry. Analytical Biochemistry. [Link]

-

How acetone improves efficiency in drug manufacturing. SlideShare. [Link]

-

Pharma-Grade Acetone: A Crucial Component in Pharmaceutical Processing. Purosolv. [Link]

-

Unlocking the Potential: Pharma-Grade Acetone in Medicine. Purosolv. [Link]

-

13C Labeled internal standards. LIBIOS. [Link]

-

PRODUCTION OF ACETONE. Academia.edu. [Link]

Sources

- 1. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 2. alexotech.com [alexotech.com]

- 3. 13C Labeled internal standards | LIBIOS [libios.fr]

- 4. Acetone-13C3 | C3H6O | CID 11434908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetone-13C3 [srdpharma.com]

- 6. isotope.com [isotope.com]

- 7. Buy Online CAS Number 93628-01-4 - TRC - Acetone-13C3 | LGC Standards [lgcstandards.com]

- 8. ACETONE (13C3) | 93628-01-4 [chemicalbook.com]

- 9. Acetone(67-64-1) 13C NMR [m.chemicalbook.com]

- 10. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 11. osti.gov [osti.gov]

- 12. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholar.usuhs.edu [scholar.usuhs.edu]

- 14. How acetone improves efficiency in drug manufacturing | PPTX [slideshare.net]

- 15. Pharma-Grade Acetone: A Crucial Component in Pharmaceutical Processing [purosolv.com]

- 16. 丙酮 [sigmaaldrich.com]

- 17. Assay of low deuterium enrichment of water by isotopic exchange with [U-13C3]acetone and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. isotope.com [isotope.com]

- 19. chemsupply.com.au [chemsupply.com.au]

- 20. rcilabscan.com [rcilabscan.com]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Application of 2-Propanone-1,2,3-¹³C₃ as a Metabolic Tracer

Abstract

Stable isotope tracers are indispensable tools in the elucidation of metabolic pathways, providing a dynamic view of cellular biochemistry. While a variety of ¹³C-labeled substrates are routinely employed, the potential of uniformly labeled ketone bodies as metabolic probes remains an area of burgeoning interest. This technical guide provides a comprehensive overview of the theoretical and practical considerations for utilizing 2-propanone-1,2,3-¹³C₃ (¹³C₃-acetone) as a metabolic tracer. We will delve into the metabolic fate of acetone, its entry into central carbon metabolism, and its utility in probing key metabolic pathways including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and de novo fatty acid synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for metabolic flux analysis.

Introduction: The Rationale for a ¹³C₃-Acetone Tracer

Acetone, often considered a metabolic dead-end, is, in fact, an active participant in intermediary metabolism, particularly under conditions of ketosis such as fasting, prolonged exercise, or a ketogenic diet.[1][2] Endogenously produced from the spontaneous decarboxylation of acetoacetate, acetone can be metabolized by the liver and other tissues, providing carbon skeletons for gluconeogenesis and other biosynthetic pathways.[3][4]

The use of uniformly ¹³C-labeled acetone (2-propanone-1,2,3-¹³C₃) offers a unique window into these metabolic processes. As a three-carbon molecule, its complete labeling provides a distinct isotopic signature that can be traced through subsequent metabolic transformations. This allows for the deconvolution of complex metabolic networks and the quantification of pathway fluxes.

Key Advantages of 2-Propanone-1,2,3-¹³C₃ as a Tracer:

-

Probing Ketone Body Metabolism: Directly traces the metabolic fate of acetone, a key ketone body.

-

Alternative Gluconeogenic Precursor: Provides an alternative entry point into the gluconeogenic pathway compared to more commonly used tracers like lactate or glycerol.

-

Distinct Labeling Patterns: The three-carbon backbone can generate unique mass isotopomer distributions in downstream metabolites, aiding in flux analysis.

The Metabolic Journey of ¹³C₃-Acetone

Following administration, 2-propanone-1,2,3-¹³C₃ is rapidly absorbed and distributed throughout the body.[3] Its metabolism is initiated primarily in the liver through a series of enzymatic reactions that convert it into intermediates of central carbon metabolism.[4]

The primary metabolic pathway involves the following key steps:

-

Hydroxylation to Acetol: Acetone is hydroxylated to form acetol (1-hydroxy-2-propanone).

-

Conversion to Methylglyoxal: Acetol is then converted to methylglyoxal.

-

Formation of Pyruvate and Lactate: Methylglyoxal can be further metabolized to either D-lactate or pyruvate.

Once converted to ¹³C₃-pyruvate or ¹³C₃-lactate, the ¹³C atoms from the original acetone molecule can enter several major metabolic pathways.

Figure 1: Metabolic fate of 2-Propanone-1,2,3-¹³C₃.

Applications in Metabolic Pathway Analysis

Tracing Gluconeogenesis

One of the primary applications of a ¹³C₃-acetone tracer is the study of gluconeogenesis, the synthesis of new glucose. After conversion to ¹³C₃-pyruvate, the labeled carbons can be incorporated into glucose via the gluconeogenic pathway.

Expected Labeling Pattern in Glucose:

The entry of ¹³C₃-pyruvate into gluconeogenesis via pyruvate carboxylase will lead to the formation of ¹³C₃-oxaloacetate. Subsequent steps in the pathway will result in glucose molecules containing three labeled carbons. Specifically, this would lead to the formation of [1,2,3-¹³C₃]glucose and [4,5,6-¹³C₃]glucose due to the symmetrical nature of fumarate in the TCA cycle.

Analytical Approach:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR of plasma glucose, after derivatization to monoacetone glucose, can resolve the positional isotopomers of glucose.[1][5] The presence of doublet and quartet signals in the ¹³C spectrum provides detailed information about the connectivity of ¹³C atoms, allowing for the quantification of different glucose isotopomers.[6]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the mass isotopomer distribution (MID) of glucose derivatives.[5] This provides information on the number of ¹³C atoms incorporated into each glucose molecule.

Probing the Tricarboxylic Acid (TCA) Cycle

The ¹³C₃-pyruvate derived from ¹³C₃-acetone can be converted to ¹³C₂-acetyl-CoA by pyruvate dehydrogenase, which then enters the TCA cycle. This allows for the investigation of TCA cycle flux and anaplerosis.

Expected Labeling Patterns in TCA Cycle Intermediates:

The condensation of ¹³C₂-acetyl-CoA with oxaloacetate will lead to the formation of ¹³C₂-citrate. Subsequent turns of the TCA cycle will distribute these labeled carbons throughout the cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. The analysis of the MIDs of these intermediates provides insights into the relative activities of different pathways feeding into and out of the TCA cycle.[3]

Analytical Approach:

-

LC-MS/MS: This is the preferred method for quantifying the MIDs of TCA cycle intermediates due to its high sensitivity and specificity.[7]

-

¹³C NMR: While less sensitive than MS, ¹³C NMR can provide valuable positional information on the labeling of key amino acids that are in equilibrium with TCA cycle intermediates, such as glutamate (from α-ketoglutarate) and aspartate (from oxaloacetate).[3][8]

Quantifying De Novo Fatty Acid Synthesis

The citrate produced in the TCA cycle can be exported to the cytosol and cleaved to generate acetyl-CoA, the building block for de novo fatty acid synthesis. By tracing the incorporation of ¹³C from ¹³C₃-acetone into fatty acids, it is possible to quantify the rate of fatty acid synthesis.

Expected Labeling Patterns in Fatty Acids:

The sequential addition of ¹³C₂-acetyl-CoA units during fatty acid synthesis will result in newly synthesized fatty acids with a characteristic labeling pattern. Mass isotopomer distribution analysis (MIDA) of fatty acids can be used to determine the contribution of the tracer to the lipogenic acetyl-CoA pool.[1]

Analytical Approach:

-

GC-MS: After extraction and derivatization of fatty acids to their methyl esters (FAMEs), GC-MS is a robust technique for analyzing their MIDs.[9]

-

LC-MS: High-resolution LC-MS provides an alternative and powerful method for the analysis of fatty acid isotopologues.[1]

Experimental Protocols

The following are proposed, self-validating protocols for conducting metabolic tracer studies with 2-propanone-1,2,3-¹³C₃. These are based on established methodologies for other ¹³C-labeled tracers and should be optimized for specific experimental systems.

In Vivo Tracer Administration and Sample Collection (Rodent Model)

This protocol is adapted from established in vivo tracer methodologies.[10]

Materials:

-

2-Propanone-1,2,3-¹³C₃ (sterile solution)

-

Experimental animals (e.g., mice or rats)

-

Anesthetic

-

Blood collection supplies (e.g., heparinized capillaries)

-

Liquid nitrogen

Procedure:

-

Acclimation: Acclimate animals to the experimental conditions for at least one week.

-

Fasting: Fast animals overnight (12-16 hours) with free access to water to induce a mild ketotic state, which will enhance acetone metabolism.

-

Tracer Administration: Administer a bolus of 2-propanone-1,2,3-¹³C₃ via intraperitoneal (IP) injection or oral gavage. The exact dose should be determined in pilot studies to achieve sufficient labeling of downstream metabolites without causing toxicity.

-

Time-Course Blood Sampling: Collect small blood samples (e.g., 20-50 µL) from the tail vein at multiple time points post-injection (e.g., 0, 15, 30, 60, 90, 120 minutes) into heparinized tubes. Immediately place on ice.

-

Tissue Collection: At the final time point, anesthetize the animal and collect terminal blood via cardiac puncture. Perfuse the liver with ice-cold saline and then quickly excise and freeze-clamp the liver and other tissues of interest in liquid nitrogen.

-

Sample Storage: Store all samples at -80°C until analysis.

Figure 2: In vivo experimental workflow.

Cell Culture Labeling Protocol

This protocol is based on standard procedures for stable isotope labeling in cell culture.[2]

Materials:

-

Cultured cells of interest

-

Culture medium deficient in the unlabeled counterpart (if applicable, though acetone is not typically a media component)

-

2-Propanone-1,2,3-¹³C₃

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol/water (80:20, v/v) extraction solvent, pre-chilled to -80°C

-

Cell scrapers

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Change: At the start of the experiment, aspirate the existing culture medium.

-

Labeling: Add fresh culture medium containing a defined concentration of 2-propanone-1,2,3-¹³C₃. The optimal concentration and labeling duration should be determined empirically.

-

Metabolism Quenching and Metabolite Extraction:

-

At the desired time point, rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS.

-

Immediately add the pre-chilled 80% methanol extraction solvent to the culture plate.

-

Place the plate on dry ice for 10 minutes to quench all enzymatic activity.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

-

Sample Processing: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the metabolites.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Data Analysis and Interpretation

The analysis of ¹³C labeling data is a critical step in metabolic flux analysis. The goal is to determine the mass isotopomer distribution (MID) of key metabolites and use this information to infer metabolic fluxes.

| Metabolite | Analytical Technique | Information Gained |

| Glucose | ¹³C NMR, GC-MS | Positional isotopomers, total ¹³C enrichment, contribution to gluconeogenesis |

| TCA Cycle Intermediates | LC-MS/MS | Mass isotopomer distributions, TCA cycle flux, anaplerotic and cataplerotic fluxes |

| Amino Acids | GC-MS, LC-MS/MS | MIDs of glutamate and aspartate as surrogates for α-ketoglutarate and oxaloacetate |

| Fatty Acids | GC-MS, LC-MS | MIDs, de novo synthesis rates, contribution to the lipogenic acetyl-CoA pool |

Table 1: Summary of Analytical Approaches for Key Metabolites

Correction for Natural Abundance:

It is essential to correct the measured MIDs for the natural abundance of ¹³C (approximately 1.1%). This can be done using established algorithms, often incorporated into data analysis software.[11]

Metabolic Flux Modeling:

The corrected MIDs, along with measured uptake and secretion rates, are used as inputs for computational models of metabolism. These models use mathematical algorithms to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[12]

Conclusion

2-Propanone-1,2,3-¹³C₃ represents a potentially valuable, yet underutilized, tool for metabolic research. Its ability to trace the metabolic fate of a key ketone body and provide a unique entry point into central carbon metabolism offers exciting possibilities for studying metabolic regulation in health and disease. While direct applications of this specific tracer are not yet widely documented in the literature, the theoretical framework and established analytical methodologies presented in this guide provide a solid foundation for its implementation in future metabolic flux analysis studies. The proposed protocols, grounded in the principles of established ¹³C tracer experiments, offer a starting point for researchers to explore the utility of this novel tracer in their own experimental systems.

References

- Corssmit, E. P. M., & Romijn, J. A. (2014). Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. Biomedical and Environmental Mass Spectrometry, 18(11), 1010-1015.

- Hellerstein, M. K. (2003). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Lipid Research, 44(11), 2133-2144.

- Jones, J. G., Solomon, M. A., Cole, S. M., Sherry, A. D., & Malloy, C. R. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856.

- Lopes, M., & Kouvroukoglou, S. (2013). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.

- Malloy, C. R., Sherry, A. D., & Jeffrey, F. M. (1990). Measurement of gluconeogenesis and pyruvate recycling in the rat liver: a simple analysis of glucose and glutamate isotopomers during metabolism of [1,2,3-(13)

- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Acetone. U.S. Department of Health and Human Services.

- Jin, E. S., & Malloy, C. R. (2016). An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism Through the Tricarboxylic Acid Cycle in Human Liver. Journal of Biological Chemistry, 291(36), 19031-19041.

- Sonnewald, U., & Schousboe, A. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Endocrinology, 4, 189.

- Mehrotra, D., R, R., & V, S. (2017). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 7(18).

- Reichard, G. A., Jr, Haff, A. C., Skutches, C. L., Paul, P., Holroyde, C. P., & Owen, O. E. (1979). Plasma acetone metabolism in the fasting human.

- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.

- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13.

- Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206.

- Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 20(5), 543-548.

- Banijamali, A. R., Xu, Y., Strunk, R. J., Gay, M. H., Ellis, M. C., & Putterman, G. J. (1999). Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry. Journal of agricultural and food chemistry, 47(4), 1717–1729.

- Ivanisevic, J., & Want, E. J. (2025). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR protocols, 6(1), 103038.

- Fan, J., & Ye, J. (2018). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 8(4), 74.

- Mittendorfer, B. (2005). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 46(1), 3–14.

- Burgess, S. C., & Merritt, M. E. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell reports, 32(9), 108092.

- Wiechert, W., & de Graaf, A. A. (1997). In vivo stationary flux analysis by 13C labeling experiments. Advances in biochemical engineering/biotechnology, 54, 109–154.

- Kelleher, J. K. (2001). In vivo 2H/13C flux analysis in metabolism research. Current opinion in clinical nutrition and metabolic care, 4(5), 387–392.

- Liu, X., & LOCASALE, J. W. (2020). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS.

- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174.

- Crown, S. B., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis.

- Jones, J. G., & Sherry, A. D. (2015). Simultaneous tracers and a unified model of positional and mass isotopomers for quantification of metabolic flux in liver. Metabolomics, 11(1), 133-143.

- Lennen, R. M., & Pfleger, B. F. (2013).

- BenchChem. (2024). Application Notes and Protocols for Metabolic Flux Analysis Using TMAO-13C3.

- NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube.

- Jakobsen, M. U., & Dalsgaard, T. K. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 10(1), 27.

Sources

- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of gluconeogenesis and pyruvate recycling in the rat liver: a simple analysis of glucose and glutamate isotopomers during metabolism of [1,2,3-(13)C3]propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Isotopologue's Tale: A Senior Application Scientist's Guide to Acetone-13C3 vs. Acetone-d6 in NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Partner in Your Experiment

In the world of Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent is far more than a mere vehicle for the analyte. It is a critical component that can profoundly influence spectral quality, resolution, and even the type of information one can glean from an experiment. The choice of solvent is a foundational decision in experimental design. For analytes soluble in acetone, two isotopically labeled variants stand out: Acetone-d6 (perdeuterated acetone) and Acetone-13C3 (fully 13C-labeled acetone). While both are "acetone," their nuclear spin properties are fundamentally different, dictating vastly different applications, benefits, and experimental considerations.

This guide moves beyond a simple catalog of properties to explain the core principles governing the use of these two solvents. We will explore the causality behind their distinct NMR behaviors and provide practical, field-tested insights to empower researchers to make informed decisions, ensuring the generation of high-quality, reproducible data.

Part 1: The Fundamental Nuclear Distinction

The core difference between Acetone-d6 and Acetone-13C3 lies in the nuclear properties of the isotopes used for labeling: Deuterium (²H) and Carbon-13 (¹³C). These properties determine how the solvent molecules behave in a strong magnetic field and how they interact with the analyte and the NMR experiment itself.

-

Carbon-12 (¹²C): The most abundant carbon isotope has an even number of protons and neutrons, resulting in a nuclear spin quantum number (I) of 0. It is NMR-inactive.[1]

-

Carbon-13 (¹³C): With six protons and seven neutrons, ¹³C has a nuclear spin of I = 1/2.[1] Nuclei with I = 1/2 are ideal for NMR as they have a spherical charge distribution, leading to sharp, well-resolved signals.

-

Protium (¹H): The most common hydrogen isotope has a nuclear spin of I = 1/2.[1]

-

Deuterium (²H or D): This isotope of hydrogen, with one proton and one neutron, has a nuclear spin of I = 1.[1] Nuclei with I > 1/2 have a non-spherical charge distribution, known as a quadrupole moment.

This distinction between a spin-1/2 nucleus (¹³C) and a spin-1 nucleus (²H) is the origin of their divergent applications in NMR.

Part 2: Head-to-Head Comparison: Choosing Your Isotopic Tool

The decision to use Acetone-d6 or Acetone-13C3 depends entirely on the experimental goal. One is designed to be invisible, the other to be precisely visible.

Acetone-d6: The "Invisible" Workhorse

Acetone-d6 is a standard, high-purity deuterated solvent used widely in NMR spectroscopy.[2][3] The primary reason for using deuterated solvents is to avoid the overwhelming signals from the solvent's protons (¹H), which are typically present at a concentration several orders of magnitude higher than the analyte.[4]

Key Roles of Acetone-d6:

-

Minimizing Solvent Signals: Since deuterium resonates at a completely different frequency from protium, the solvent becomes effectively "invisible" in a standard ¹H NMR experiment.[4][5] This allows the subtle signals from the analyte to be observed without being obscured.

-

Providing a Lock Signal: Modern NMR spectrometers require a deuterium signal to "lock" the magnetic field.[4] The lock system continuously monitors the deuterium frequency and makes minute adjustments to the magnetic field to compensate for drift, ensuring high stability and resolution over the course of the experiment.[5]

-

Residual Solvent Peaks as a Reference: Deuteration is never 100% complete.[4] High-purity Acetone-d6 (e.g., 99.9 atom %D) still contains a tiny amount of Acetone-d5 (CD₃COCD₂H).[6] The residual proton signal of this species appears as a quintet (a peak split into five lines by the two adjacent deuterium nuclei) at approximately 2.05 ppm.[7] This known chemical shift provides a convenient secondary reference standard.

-

¹³C NMR Spectrum: In a ¹³C NMR spectrum, the carbons of Acetone-d6 are coupled to the attached deuterium atoms. Since ²H has a spin of 1, the signal for the methyl carbons (-CD₃) appears as a characteristic septet (a peak split into seven lines) centered around 29.2 ppm, while the carbonyl carbon (C=O) appears as a singlet around 206.7 ppm.[7][8]

Acetone-13C3: The Precisely Visible Standard

Acetone-13C3 is a specialized reagent where all three carbon atoms have been replaced with the NMR-active ¹³C isotope.[9] Its purpose is not to be an invisible solvent, but to serve as an active and precisely measurable component in an NMR experiment.

Key Applications of Acetone-13C3:

-

Quantitative NMR (qNMR) Internal Standard: Because each molecule contains three ¹³C atoms, Acetone-13C3 gives a strong, sharp singlet in the ¹³C NMR spectrum.[10] By adding a precisely known amount of Acetone-13C3 to a sample, its signal can be used as an internal standard to accurately quantify the concentration of the analyte. The wide chemical shift range of ¹³C NMR means the acetone signals (carbonyl ~206 ppm, methyl ~30 ppm) are unlikely to overlap with analyte signals.[10][11]

-

Tracer for Reaction Monitoring and Metabolomics: In studies of chemical reactions or metabolic pathways, Acetone-13C3 can be used as a labeled starting material or substrate.[12] Tracking the appearance of the ¹³C label in different products or metabolites over time provides direct, unambiguous information about reaction mechanisms and metabolic fluxes.[12][13]

-

Studying Solvent-Solute Interactions: Experiments can be designed where the relaxation properties or chemical shift of the Acetone-13C3 signal are monitored upon interaction with an analyte. This can provide insights into binding events, hydrogen bonding, or other intermolecular forces.[14]

Summary Data Table

| Property | Acetone-d6 (Hexadeuteroacetone) | Acetone-13C3 |

| CAS Number | 666-52-4[3] | 93628-01-4[9] |

| Molecular Formula | C₃D₆O[15] | ¹³C₃H₆O |

| Molecular Weight | ~64.12 g/mol [16][17] | ~61.06 g/mol [9][18] |

| Primary Isotope | ²H (Deuterium) | ¹³C (Carbon-13) |

| Nuclear Spin (I) | 1[1] | 1/2[1] |

| Primary Use in NMR | "Invisible" solvent, lock signal source[4] | Quantitative standard, isotopic tracer[12] |

| Typical ¹H NMR Signal | Residual quintet at ~2.05 ppm (from acetone-d5)[7] | Two singlets for methyl and carbonyl protons |

| Typical ¹³C NMR Signal | Septet at ~29.2 ppm (-CD₃), Singlet at ~206.7 ppm (C=O)[7] | Sharp singlet at ~30 ppm (¹³CH₃), Sharp singlet at ~206 ppm (¹³C=O) |

Part 3: Experimental Protocols and Workflows

The practical implementation of these solvents requires meticulous sample preparation and a clear understanding of the experimental objective.

Experimental Protocol: Sample Preparation with Acetone-d6

This protocol outlines the standard procedure for preparing a high-quality sample for routine ¹H or ¹³C NMR analysis.

Objective: To dissolve an analyte in Acetone-d6 to acquire its NMR spectrum with minimal solvent interference.

Materials:

-

Analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[19]

-

High-purity Acetone-d6 (≥99.8 atom %D)

-

High-precision analytical balance

-

Clean, dry vial (e.g., 1-dram glass vial)

-

Clean, high-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

Vortex mixer or sonicator

Methodology:

-

Weigh the Analyte: Accurately weigh the required amount of your solid sample and transfer it into a clean, dry vial. If your sample is a liquid, weigh it directly into the vial or use a calibrated micropipette.

-

Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of Acetone-d6 to the vial containing the analyte.[19] This volume ensures the correct sample depth in the NMR tube for optimal magnetic field shimming.

-

Ensure Complete Dissolution: Securely cap the vial and gently vortex or sonicate the mixture until the analyte is fully dissolved. Visually inspect the solution against a light source to ensure there are no suspended solid particles, as these will degrade the magnetic field homogeneity and broaden the NMR signals.

-

Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube using a clean Pasteur pipette. Avoid creating air bubbles.

-

Clean and Cap: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Securely place the cap on the tube to prevent solvent evaporation.[19]

-

Labeling: Clearly label the NMR tube cap with a unique identifier for your sample.

-

Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for locking, tuning, shimming, and data acquisition.[19]

Conceptual Workflow: Using Acetone-13C3 for Quantification

This workflow illustrates the decision-making process and key steps when employing Acetone-13C3 as an internal standard for qNMR.

Conclusion: A Tale of Two Isotopes

The choice between Acetone-d6 and Acetone-13C3 is a clear illustration of how isotopic labeling is strategically employed in NMR spectroscopy.[20] Acetone-d6 is the quintessential NMR solvent, engineered to be as unobtrusive as possible. Its deuteration renders it silent in ¹H NMR while providing the essential deuterium lock signal for instrument stability. It is the default choice for structural elucidation and general sample analysis.

In contrast, Acetone-13C3 is designed for visibility and precision. By replacing the naturally scarce, NMR-active ¹³C isotope at 100% enrichment, it becomes a powerful tool for quantification, reaction tracking, and mechanistic studies. It is not a solvent in the traditional sense but a highly specialized reagent used within another (often deuterated) solvent system.

As a researcher, understanding the fundamental difference in their nuclear spin properties—the quadrupolar, spin-1 nature of ²H versus the ideal spin-1/2 nature of ¹³C—is the key to unlocking their appropriate and powerful applications. This knowledge transforms the selection from a simple catalog choice into a strategic experimental decision, paving the way for robust, accurate, and insightful NMR data.

References

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved February 20, 2026, from [Link]

-

New developments in isotope labeling strategies for protein solution NMR spectroscopy. (n.d.). University of Toronto. Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved February 20, 2026, from [Link]

-

Acetone-d6 for NMR Spectroscopy – High-Purity Deuterated Solvent. (n.d.). ARMAR Isotopes. Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved February 20, 2026, from [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022, November 16). SpringerLink. Retrieved February 20, 2026, from [Link]

-

Acetone D6. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]

-

Isotopic labeling. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved February 20, 2026, from [Link]

-

Acetone-D6. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Why do we use C13 instead of C12 in the NMR spectrum?. (2024, February 18). Quora. Retrieved February 20, 2026, from [Link]

-

Acetone-d₆ (CAS 666-52-4) – Deuterated NMR Solvent. (n.d.). Deutero GmbH. Retrieved February 20, 2026, from [Link]

-

The 13C and 13C DEPT Spectrum of "Acetone-d6". (2008, April 18). University of Ottawa NMR Facility Blog. Retrieved February 20, 2026, from [Link]

-

Acetone-D6 or CD3COCD3 preparation (NMR solvent) with mechanism by Dr. Tanmoy Biswas. (2021, September 14). YouTube. Retrieved February 20, 2026, from [Link]

-

Applications of NMR spectroscopy to systems biochemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

¹³C NMR spectra of acetone-d6 in binary mixtures of H2O with IL... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Acetone-d6 for NMR spectroscopy, 99.5 Atom %D. (n.d.). Krins Life Sciences. Retrieved February 20, 2026, from [Link]

-

NMR Solvent Properties. (n.d.). Truman State University. Retrieved February 20, 2026, from [Link]

-

2H 13C Labeled Compounds. (2024, November 13). Isotope Science / Alfa Chemistry. Retrieved February 20, 2026, from [Link]

-

¹³C{¹H} NMR spectrum of acetone-d₆. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

nuclear magnetic resonance - spectroscopy. (2023, May 13). Internet Archive. Retrieved February 20, 2026, from [Link]

-

Correlation 2D-NMR experiments involving both 13C and 2H isotopes in oriented media: methodological developments and analytical applications. (2014, October 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Acetone hydration in supercritical water: (13)C-NMR spectroscopy and Monte Carlo simulation. (2004, April 1). PubMed. Retrieved February 20, 2026, from [Link]

-

Acetone-13C3. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

¹³C NMR DEPT (a–c) spectrum and ¹³C{H} (d) spectra of acetone in the... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. armar-europa.de [armar-europa.de]

- 3. Acetone-d₆ (CAS 666-52-4) – Deuterated NMR Solvent | Deutero - Deutero GmbH [deutero.de]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. organomation.com [organomation.com]

- 6. University of Ottawa NMR Facility Blog: The 13C and 13C DEPT Spectrum of "Acetone-d6" [u-of-o-nmr-facility.blogspot.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uoi.gr [chem.uoi.gr]

- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 13. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetone hydration in supercritical water: (13)C-NMR spectroscopy and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetone-D6 deuteration degree min. 99.96 for NMR spectroscopy MagniSolv 666-52-4 [sigmaaldrich.com]

- 16. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Acetone-D6 deuteration degree min. 99.9 for NMR spectroscopy MagniSolv 666-52-4 [sigmaaldrich.com]

- 18. Acetone-13C3 | C3H6O | CID 11434908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Acetone-13C3: Technical Safety & Handling Guide for High-Precision Applications

Topic: Acetone-13C3 Safety Data Sheet (SDS) and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetone-13C3 (Propanone-1,2,3-13C3) is a high-value stable isotope solvent and metabolic tracer used critically in Nuclear Magnetic Resonance (NMR) spectroscopy and Metabolic Flux Analysis (MFA). While it shares the fundamental physicochemical hazards of natural abundance acetone (Acetone-12C), its application in trace-level analysis demands a far more rigorous handling protocol to preserve isotopic purity and prevent spectral contamination.

This guide synthesizes standard Safety Data Sheet (SDS) parameters with advanced laboratory protocols, providing a self-validating framework for safe and effective utilization.

Part 1: Physicochemical & Isotopic Profile

Understanding the physical shift between natural acetone and its carbon-13 isotopologue is critical for calibration in mass spectrometry and NMR.

Table 1: Comparative Physicochemical Data

| Property | Acetone (Natural Abundance) | Acetone-13C3 (Labeled) | Critical Note |

| CAS Number | 67-64-1 | 93628-01-4 | Use specific CAS for inventory tracking.[1] |

| Molecular Weight | 58.08 g/mol | 61.06 g/mol | +3 Da mass shift essential for MS internal standards. |

| Boiling Point | 56 °C | 56 °C | Volatility requires rapid transfer to prevent evaporative loss. |

| Flash Point | -17 °C (Closed Cup) | -17 °C | High Flammability Risk. |

| Density (25°C) | 0.791 g/mL | 0.832 g/mL | Higher density affects volumetric pipetting accuracy. |

| Isotopic Purity | 1.1% 13C (Natural) | ≥ 99 atom % 13C | Contamination with 12C ruins quantitative NMR. |

Sources: Sigma-Aldrich SDS [1], Cambridge Isotope Laboratories [2]

Part 2: Risk Assessment & Safety Framework

The safety profile of Acetone-13C3 is governed by its high flammability and potential for ocular irritation.[2] However, the economic risk of isotopic dilution is a unique hazard in research contexts.

Hazard Identification (GHS Classification)

Critical Handling Logic (The "Why" Behind the Protocol)

-

Flash Point (-17°C): Acetone-13C3 can form explosive vapor mixtures even in cold rooms. Rule: All transfers must occur within a certified fume hood or inert glovebox. Static discharge protection (grounding) is mandatory during transfer.

-

Hygroscopicity: While not chemically hazardous, water absorption is a "data hazard." Water protons exchange with acetone, creating HDO peaks in NMR that obscure signals. Rule: Store over molecular sieves (3Å or 4Å) if the septum has been pierced.

Part 3: Advanced Handling Protocols

Protocol A: Anhydrous Transfer for NMR Spectroscopy

Objective: Transfer Acetone-13C3 from a sealed ampoule/septum vial to an NMR tube without introducing atmospheric moisture or isotopic contamination.

Materials:

-

Acetone-13C3 vial.[5]

-

Oven-dried NMR tube with cap.

-

Gas-tight glass syringe (Hamilton type) or positive-displacement pipette.

-

Nitrogen/Argon line.

Step-by-Step Methodology:

-

Purge: Flush the syringe 3x with dry Nitrogen to remove atmospheric moisture.

-

Pressure Equalization: Insert a small gauge needle connected to an inert gas line (low pressure, <1 psi) into the Acetone-13C3 source vial to prevent vacuum formation during withdrawal.

-

Withdrawal: Insert the syringe through the septum. Withdraw the required volume (typically 600 µL). Note: Avoid "bubbling" air into the solvent.

-

Transfer: Inject the solvent slowly down the side of the tilted NMR tube to minimize turbulence and surface area exposure.

-

Seal: Cap the NMR tube immediately. Parafilm is insufficient for long-term storage; use a flame seal or high-integrity J-Young valve if storing >24 hours.

Protocol B: Metabolic Tracer Preparation (MFA)

Objective: Prepare a sterile, isotopically pure solution for cell culture metabolic flux analysis.

-

Calculation: Account for the density difference (0.832 g/mL). Do not rely on "standard acetone" pipetting parameters. Weighing is superior to volumetric measurement for 13C stoichiometry.

-

Sterilization: Acetone-13C3 is incompatible with many plastic syringe filters (e.g., polystyrene). Use PTFE or Nylon membrane filters (0.22 µm).

-

Aliquot: Store aliquots in glass, crimp-sealed vials with PTFE-lined septa. Never store in standard plastic microcentrifuge tubes (leaching risk).

Part 4: Visualization & Workflows

Workflow 1: High-Integrity NMR Sample Preparation

This diagram illustrates the decision logic for transferring Acetone-13C3, prioritizing sample integrity and safety.

Figure 1: Decision logic for maintaining anhydrous conditions during Acetone-13C3 transfer.

Workflow 2: Spill Response & Waste Recovery

Due to the high cost of 13C-labeled solvents, recovery is often preferred over disposal for large spills or bulk usage.

Figure 2: Triage protocol for Acetone-13C3 spills, balancing safety with economic recovery.

Part 5: Emergency Response

In case of Exposure:

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] (H319).[2][3][4][6][7]

-

Inhalation: Remove person to fresh air. If breathing is difficult, administer oxygen. (H336).[2][3][4][6][7]

Fire Fighting:

-

Suitable Media: Alcohol-resistant foam, Carbon dioxide (CO2), Dry powder.

-

Contraindication: Do not use a solid water stream, as it may scatter and spread the fire.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11434908, Acetone-13C3. Retrieved from [Link]

-

Antoniewicz, M.R. (2013). 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.[8] Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Acetone-13C3 | C3H6O | CID 11434908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. Cambridge Isotope Laboratories ACETONE (13C3, 99%), 1 G, 93628-01-4, Quantity: | Fisher Scientific [fishersci.com]

- 6. Acetone-13C3 13C 99atom 93628-01-4 [sigmaaldrich.com]

- 7. 丙酮-13C3 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

Methodological & Application

Title: A Robust Biosynthetic Protocol for the Synthesis of ¹³C-Labeled Cholesterol Using Simple Carbon-13 Precursors

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract Isotopically labeled cholesterol is an indispensable tool in biomedical research and pharmaceutical development, serving as a tracer for metabolic studies and an internal standard for quantitative mass spectrometry.[1][2] This guide provides a comprehensive, field-proven protocol for the biosynthesis of ¹³C-labeled cholesterol. While direct chemical synthesis from small molecules like acetone is exceptionally complex, this protocol leverages the elegant efficiency of cellular metabolism. We detail a biosynthetic approach using a genetically engineered strain of Saccharomyces cerevisiae fed with ¹³C-labeled acetate. This method is not only more practical and cost-effective than total chemical synthesis but also yields highly enriched ¹³C-cholesterol suitable for the most demanding research applications.[3][4] We will explain the scientific rationale, from the metabolic conversion of simple precursors to the final purified product, and provide a detailed, step-by-step workflow for its successful implementation in the laboratory.

The Scientific Rationale: Why Biosynthesis is the Method of Choice

The 27-carbon structure of cholesterol is assembled in cells through a complex and elegant enzymatic cascade known as the mevalonate pathway.[5][6] The fundamental building block for this entire process is acetyl-CoA, a simple two-carbon unit.[7] In fact, all carbon atoms in the cholesterol molecule are derived from acetate.[7][8]

From Acetone-¹³C₃ to Acetyl-CoA: The Metabolic Link

While this protocol utilizes ¹³C-acetate as the direct feed for the yeast culture, it is conceptually rooted in the metabolic potential of simpler molecules like Acetone-¹³C₃. In metabolic processes, acetone can be converted into intermediates that enter the central carbon metabolism, ultimately leading to the formation of acetyl-CoA. This makes Acetone-¹³C₃ a valid theoretical starting point, with ¹³C-acetate being the most efficient and direct precursor to supply to the biosynthetic machinery.

Leveraging Engineered Yeast: A Cellular Factory for Cholesterol

Standard laboratory yeast (S. cerevisiae) naturally produces ergosterol, a different sterol. However, genetically modified strains have been developed that are capable of producing cholesterol instead of their native ergosterol.[3][4][9] By culturing these engineered yeast strains in a medium rich with a ¹³C-labeled carbon source like sodium acetate, the yeast's metabolic machinery directly incorporates the heavy isotope into the cholesterol backbone, creating a highly enriched, labeled product.[3][4] This biosynthetic method offers superior efficiency and isotopic incorporation compared to the challenges of a multi-step chemical synthesis.

Experimental Protocol: Biosynthesis and Purification

This protocol is designed as a self-validating system, where successful completion of each stage provides the necessary starting material for the next, culminating in a high-purity final product.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Genetically Modified S. cerevisiae (cholesterol-producing strain, e.g., RH6829) | N/A | Academic Collaborator/Specialty Lab |

| [1,2-¹³C₂]Sodium Acetate | ≥99% ¹³C | Cambridge Isotope Laboratories |

| Yeast Nitrogen Base (without amino acids) | Molecular Biology | VWR / Sigma-Aldrich |

| Yeast Dropout Medium Supplements (appropriate for strain) | Molecular Biology | Sigma-Aldrich |

| Dextrose (Glucose) | ACS Grade | Fisher Scientific |

| Trichloroacetic acid (TCA) | Reagent Grade | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Acetone | HPLC Grade | Fisher Scientific |

| Ethanol | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade / Milli-Q | In-house |

| Preparative HPLC System with UV Detector | N/A | Waters / Agilent |

| C18 Preparative HPLC Column | N/A | Phenomenex / Waters |

| Rotary Evaporator | N/A | Heidolph / Büchi |

| Lyophilizer (Freeze-dryer) | N/A | Labconco / SP Scientific |

Step-by-Step Methodology

Step 1: Preparation of Starter Culture and Production Medium

-

Prepare a starter culture medium using standard yeast protocols (e.g., YPD medium).

-

Inoculate the medium with the cholesterol-producing S. cerevisiae strain.

-

Incubate for 24-48 hours at 30°C with shaking (220 rpm) until the culture is actively growing.

-

Prepare the production medium. For a 500 mL culture, combine yeast nitrogen base, appropriate dropout supplements, and a small amount of dextrose (e.g., 0.1-0.5%) to initiate growth.

-

Crucially, add the [1,2-¹³C₂]Sodium Acetate to the production medium as the primary carbon source for cholesterol synthesis. A typical concentration ranges from 0.5% to 2% (w/v).

Causality Note: Providing a small amount of dextrose ensures the culture begins to grow robustly before switching to acetate metabolism for sterol production, maximizing the yield.

Step 2: Inoculation and Isotope Labeling

-

Inoculate the ¹³C-acetate-enriched production medium with the starter culture (a 1:10,000 dilution is often effective).[9]

-

Incubate the production culture for 60-72 hours at 30°C with vigorous shaking (220 rpm). The yeast will now utilize the ¹³C-acetate, incorporating the heavy isotopes into the newly synthesized cholesterol.

Step 3: Cell Harvesting

-

Transfer the culture to centrifuge tubes.

-

Pellet the yeast cells by centrifugation at 5,000 x g for 10 minutes.

-

Discard the supernatant.

-

To quench metabolic activity, wash the cell pellet with a cold solution of 5% trichloroacetic acid.[9]

-

Centrifuge again, discard the TCA, and wash the pellet with cold sterile water.

-

Freeze the cell pellet at -80°C, then lyophilize (freeze-dry) to complete dryness. The result is a light, dry powder.

Step 4: Total Lipid Extraction

-

Transfer the lyophilized yeast powder to a glass vial.

-

Perform a lipid extraction using a suitable solvent system. A common and effective method is the Folch extraction, using a chloroform:methanol mixture (2:1 v/v).

-

Agitate the mixture for 30 minutes to ensure thorough extraction.

-

Centrifuge to pellet the cell debris.

-

Carefully collect the organic supernatant, which contains the total lipid fraction, including the ¹³C-labeled cholesterol.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.

Step 5: Purification by Preparative HPLC

-

Redissolve the crude lipid extract in a small volume of the HPLC mobile phase (e.g., 3:1 ethyl acetate:acetone).[3]

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Purify the ¹³C-cholesterol using a preparative HPLC system equipped with a C18 column.

-

An isocratic mobile phase, such as 70:30 Ethanol:Water, is often effective for separating cholesterol from other sterols and lipids.[3]

-

Monitor the elution profile at ~205-210 nm. Collect the fraction corresponding to the cholesterol peak (retention time is typically around 20 minutes under these conditions).[3]

Self-Validation: The appearance of a distinct, sharp peak at the expected retention time for cholesterol is the primary validation of successful separation.

Step 6: Final Product Recovery and Storage

-

Combine the collected HPLC fractions containing the purified ¹³C-cholesterol.

-

Remove the solvent using a rotary evaporator under reduced pressure.

-

The final product will be a pure, colorless solid.

-

Confirm the identity and isotopic enrichment via Mass Spectrometry and NMR spectroscopy.

-

Store the purified ¹³C-cholesterol at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]

Expected Results and Quality Control

Effective quality control is essential to validate the final product for use in sensitive downstream applications.

| Parameter | Target Specification | Analytical Method |

| Chemical Purity | >95% | HPLC-UV |

| Isotopic Purity | >98% ¹³C (atom %) | Mass Spectrometry (MS) |

| ¹³C Enrichment | 70-90% | Quantitative NMR (qNMR)[3] |

| Identity Confirmation | Match to standard | ¹H and ¹³C NMR Spectroscopy |

| Yield | 5-15 mg per liter of culture | Gravimetric |

Trustworthiness through Analysis:

-

Mass Spectrometry (MS): Will confirm the mass shift corresponding to the incorporation of multiple ¹³C atoms.

-

Nuclear Magnetic Resonance (NMR): ¹³C-NMR will show significantly enhanced signals across the carbon skeleton. Quantitative NMR can be used to determine the precise percentage of ¹³C enrichment at various positions in the molecule.[3]

Conclusion

The biosynthetic protocol detailed here provides a reliable and efficient pathway for producing high-purity, highly enriched ¹³C-labeled cholesterol. By harnessing the metabolic power of engineered yeast, researchers can bypass the significant hurdles of chemical synthesis and generate the critical reagents needed for advanced studies in drug metabolism, pharmacokinetics, and clinical diagnostics.[10][][12] The use of a simple, cost-effective precursor like ¹³C-acetate makes this method accessible and scalable for a wide range of research and development applications.

References

- Vertex AI Search. (n.d.). 21.4 Cholesterol, Steroids, and Isoprenoids: Biosynthesis, Regulation, and Transport.

- SciSpace. (n.d.). Studies of cholesterol biosynthesis. 2. Distribution of acetone carbon in the ring structure.

- Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards.

- BOC Sciences. (n.d.). Isotope Labeled Steroids.

- Merck Millipore. (n.d.). Cholesterol Biosynthesis.

- FAO AGRIS. (n.d.). Stable isotope labeling – Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids.

- Wikipedia. (n.d.). Cholesterol.

- NIH. (2018, February 21). Solid-State NMR of Highly ¹³C-Enriched Cholesterol in Lipid Bilayers. PMC.

- MedchemExpress.com. (n.d.). Cholesterol-¹³C₃ | Stable Isotope.

- PubMed. (1993, October). [¹³C]cholesterol as a tracer for studies of cholesterol metabolism in humans.

- NIH. (2022, May 10). ²H,¹³C-Cholesterol for Dynamics and Structural Studies of Biological Membranes. PMC.

- NIH. (n.d.). Determining Cholesterol Binding to Membrane Proteins by Cholesterol ¹³C Labeling in Yeast and Dynamic Nuclear Polarization NMR. PMC.

- ResearchGate. (2023, August 18). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers.

- ResearchGate. (n.d.). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cholesterol - Wikipedia [en.wikipedia.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. scispace.com [scispace.com]

- 9. Determining Cholesterol Binding to Membrane Proteins by Cholesterol 13C Labeling in Yeast and Dynamic Nuclear Polarization NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 12. Stable isotope labeling – Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids [agris.fao.org]

Application Note: Elucidating the Aldol Condensation Mechanism using Acetone-¹³C₃

For: Researchers, scientists, and drug development professionals.

Abstract

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. While the general mechanism is well-understood, direct observation of intermediate species and the precise pathway of bond formation can be challenging. This application note details a robust protocol for investigating the aldol condensation mechanism through the use of isotopically labeled Acetone-¹³C₃. By tracing the ¹³C label, researchers can gain unambiguous insights into the enolate formation and subsequent nucleophilic attack. This guide provides a comprehensive theoretical background, a detailed experimental protocol, and in-depth analytical methodologies, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to unequivocally track the isotopic label throughout the reaction.

Introduction: The Significance of Isotopic Labeling in Mechanistic Studies

The aldol condensation reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1][2] The reaction can be catalyzed by either acid or base.[1] In the base-catalyzed mechanism, a base abstracts an α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.[1]

While this mechanism is widely accepted, direct evidence for the specific atoms involved in bond formation is crucial for a complete understanding, especially in complex systems or when investigating catalyst behavior.[3] Isotopic labeling, particularly with ¹³C, provides an elegant and powerful tool to trace the fate of specific carbon atoms throughout a reaction pathway.[4] Acetone-¹³C₃, where all three carbon atoms are the heavy isotope of carbon, serves as an ideal probe for the self-condensation of acetone. The distinct NMR and MS signatures of the ¹³C label allow for precise tracking of the carbon skeleton during the reaction.

Theoretical Framework: The Aldol Condensation of Acetone

The self-condensation of acetone can proceed via both acid and base catalysis.[1]

Base-Catalyzed Mechanism:

-

Enolate Formation: A base (e.g., hydroxide ion) removes an α-proton from an acetone molecule to form a resonance-stabilized enolate ion.[1]

-